molecular formula C9H10N2O3 B1630474 N-(3-Nitrophenyl)propionamide CAS No. 7470-50-0

N-(3-Nitrophenyl)propionamide

Cat. No. B1630474
CAS RN: 7470-50-0
M. Wt: 194.19 g/mol
InChI Key: KJYLJFHUBHZCKT-UHFFFAOYSA-N
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Description



  • N-(3-Nitrophenyl)propionamide is a chemical compound with the molecular formula C9H10N2O3 .

  • It is a solid at room temperature and is sealed in dry conditions.

  • The IUPAC name for this compound is N-(3-nitrophenyl)propanamide .

  • It is primarily used for research and development purposes.





  • Synthesis Analysis



    • Information on the synthesis of N-(3-Nitrophenyl)propionamide is not readily available in the sources I have access to.





  • Molecular Structure Analysis



    • The molecular formula is C9H10N2O3 .

    • The compound consists of a nitrophenyl group attached to a propionamide moiety.





  • Chemical Reactions Analysis



    • Specific chemical reactions involving N-(3-Nitrophenyl)propionamide are not provided in the available data.





  • Physical And Chemical Properties Analysis



    • Purity : 97%

    • Physical Form : Solid

    • Storage Temperature : Sealed in dry conditions at room temperature




  • Scientific Research Applications

    Antimicrobial Activities

    N-(3-Nitrophenyl)propionamide derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, certain derivatives showed appreciable activity against bacterial and fungal strains at concentrations of 0.5-1.0 mg/mL (Chandrakantha et al., 2014).

    Chemical Sensing

    This compound has also been utilized in the development of chemosensors, specifically for the detection of cyanide in aqueous environments. The selectivity of certain N-nitrophenyl benzamide derivatives towards cyanide ion makes them useful for monitoring cyanide concentrations in water samples (Sun, Wang, & Guo, 2009).

    Anticonvulsant Activity

    Studies have been conducted on omega-(1H-imidazol-1-yl)-N-phenylpropionamide derivatives, which include nitrophenyl variants, for their potential anticonvulsant effects. Some compounds in this category have shown promising results in preventing seizures induced by maximal electroshock (Aktürk et al., 2002).

    Corrosion Inhibition

    Research has also explored the use of N-phenyl-benzamide derivatives, including nitrophenyl variants, as corrosion inhibitors. These compounds have demonstrated significant efficacy in preventing the acidic corrosion of mild steel, with the presence of nitro substituents influencing their inhibitory behavior (Mishra et al., 2018).

    Analytical Chemistry

    In analytical chemistry, derivatives of N-(3-Nitrophenyl)propionamide have been employed in the development of new linkers for mass spectrometry. These linkers facilitate the identification of compounds, contributing to advancements in chemical analysis (Brown, Wagner, & Geysen, 1995).

    Pharmaceutical Research

    While excluding specific information about drug use and side effects, it's important to note that N-(3-Nitrophenyl)propionamide derivatives have been synthesized and evaluated for various pharmacological properties, including antiproliferative activities. These studies contribute to a broader understanding of the potential therapeutic applications of these compounds (Tanış, Çankaya, & Yalçın, 2019).

    Material Science

    In material science, novel hyperbranched polyamides derived from this compound have been synthesized and applied in piezoelectric immunosensors. These polymers have shown efficacy in increasing the sensitivity of immunosensors by enhancing antibody immobilization (Liu, Shen, Xu, & Shen, 2007).

    Safety And Hazards



    • The compound is classified as a warning due to its hazard statement H302 (harmful if swallowed).

    • In case of ingestion or inhalation, seek medical attention immediately.

    • Avoid contact with skin and eyes.

    • Prevent spillage and discharge into the environment.




  • Future Directions



    • Further research is needed to explore its potential applications and properties.




    Please note that detailed information on synthesis and specific chemical reactions is not available in the provided sources. For a more comprehensive analysis, additional research would be required. If you have any further questions or need clarification, feel free to ask!


    properties

    IUPAC Name

    N-(3-nitrophenyl)propanamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H10N2O3/c1-2-9(12)10-7-4-3-5-8(6-7)11(13)14/h3-6H,2H2,1H3,(H,10,12)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KJYLJFHUBHZCKT-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H10N2O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70225687
    Record name N-(3-Nitrophenyl)propionamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70225687
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    194.19 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-(3-Nitrophenyl)propionamide

    CAS RN

    7470-50-0
    Record name N-(3-Nitrophenyl)propanamide
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=7470-50-0
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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    Record name N-(3-Nitrophenyl)propionamide
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    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 7470-50-0
    Source DTP/NCI
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    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name N-(3-Nitrophenyl)propionamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70225687
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name N-(3-nitrophenyl)propionamide
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.425
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Record name N-(3-Nitrophenyl)propionamide
    Source FDA Global Substance Registration System (GSRS)
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    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    3
    Citations
    AR Katritzky, B Rachwal… - Recueil des Travaux …, 1990 - Wiley Online Library
    A recently discovered method for the synthesis of N,N‐dialkyl‐1,3‐benzenediamines with two different alkyl groups is shown to be general. This is demonstrated by the synthesis of N‐…
    Number of citations: 2 onlinelibrary.wiley.com
    S Jacob K, S Ganguly - Anti-Infective Agents, 2017 - ingentaconnect.com
    Background: The pyrazole moiety hold a unique position in heterocyclic chemistry. Novel pyrazole scaffolds with more potency can be very effective against resistant strains of various …
    Number of citations: 0 www.ingentaconnect.com
    O Rahim, AB Chenna - researchgate.net
    l’acylation des amines ferrocèniques substituées par groupe nitro en utilisant les réactifs suivants: l’anhydride acétique et l’anhydride propionique liquides et l’anhydride benzoïque, …
    Number of citations: 3 www.researchgate.net

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